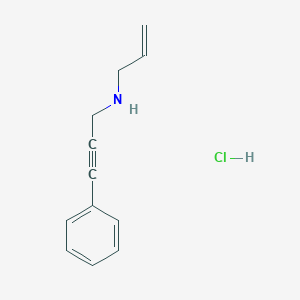

N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride

Description

N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride is a chemical compound with the molecular formula C12H14ClN. It is known for its unique structure, which includes a phenyl group attached to a propynyl chain, and an amine group. This compound is often used in various scientific research applications due to its interesting chemical properties.

Properties

IUPAC Name |

3-phenyl-N-prop-2-enylprop-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.ClH/c1-2-10-13-11-6-9-12-7-4-3-5-8-12;/h2-5,7-8,13H,1,10-11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDYDKPUYJWVCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC#CC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride typically involves the reaction of 3-phenyl-2-propyn-1-ol with propenylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The final product is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The phenyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed

The major products formed from these reactions include substituted phenyl derivatives, reduced amines, and various oxidized compounds.

Scientific Research Applications

N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

- N-(3-Phenyl-2-propyn-1-yl)cyclopropanamine hydrochloride

- N-(3-Phenyl-2-propyn-1-yl)cyclopentanamine hydrochloride

Uniqueness

N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Biological Activity

N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride is a compound of significant interest in the fields of chemistry and biology due to its diverse applications and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound is characterized by its unique structure, which includes an amine functional group and an alkyne moiety. This compound serves as a versatile building block in organic synthesis and has been investigated for its potential therapeutic effects in medicinal chemistry. Its applications extend to:

- Chemical Synthesis : Used as a reagent in various organic reactions.

- Biological Research : Studied for interactions with biomolecules and potential pharmacological effects.

- Drug Development : Explored as a precursor for novel therapeutics targeting specific biological pathways.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects. Notably, it has been shown to influence muscarinic receptors, which are critical in neurotransmission and other cellular processes .

1. Muscarinic Receptor Interaction

Research indicates that this compound exhibits significant activity at muscarinic receptor subtypes. Studies have demonstrated that it can stimulate phosphoinositide metabolism in the cerebral cortex and hippocampus, suggesting a role in cognitive functions .

2. Antioxidant Properties

Preliminary studies suggest that this compound may possess antioxidant properties, potentially mitigating oxidative stress in cellular models. This aspect is crucial for understanding its therapeutic potential in neurodegenerative diseases where oxidative damage is prevalent.

3. Anti-inflammatory Effects

Emerging evidence points towards anti-inflammatory activities associated with this compound. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for further investigation in inflammatory disorders.

Case Studies

Several case studies have explored the biological effects of this compound:

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Receptor Binding Affinity : The compound exhibits high binding affinity for muscarinic receptors, particularly m1 and m3 subtypes, influencing downstream signaling pathways .

- Functional Selectivity : Specific derivatives have shown functional selectivity, indicating that modifications to the compound's structure can enhance or diminish its receptor activity .

- Potential Therapeutic Applications : Given its diverse biological activities, there is potential for this compound to be developed into therapeutics aimed at treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride, and how can reaction parameters be optimized for yield?

- Methodological Answer : Synthesis typically involves propargylation of allylamine derivatives. A two-step approach is common:

Propargylamine Formation : React 3-phenylpropiolic acid derivatives with allylamine under nucleophilic conditions, using catalysts like Cu(I) to enhance regioselectivity .

Hydrochloride Salt Formation : Treat the free base with HCl in anhydrous ethanol, followed by recrystallization.

- Critical Parameters : Temperature control (0–5°C during acid addition), stoichiometric excess of HCl (1.2–1.5 eq), and inert atmosphere (N₂/Ar) to prevent oxidation of the propargyl group. Monitor reaction progress via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. How should researchers validate the purity and structural identity of this compound?

- Methodological Answer :

- Purity : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) with UV detection at 254 nm. Purity ≥98% is acceptable for pharmacological studies .

- Structural Confirmation :

- NMR : ¹H NMR (D₂O) should show peaks for the propargyl proton (δ 2.8–3.1 ppm, triplet), phenyl group (δ 7.2–7.5 ppm, multiplet), and allylic protons (δ 5.6–6.2 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 216.105 (calculated for C₁₂H₁₄NCl) .

Q. What storage conditions ensure long-term stability of the compound?

- Methodological Answer : Store as a lyophilized solid at –20°C in amber vials under argon. Stability studies indicate ≤5% degradation over 5 years under these conditions. Avoid freeze-thaw cycles; aliquot working solutions in anhydrous DMSO (≤1 mM) for short-term use .

Advanced Research Questions

Q. How do steric effects from the propargyl and phenyl groups influence regioselectivity in nucleophilic reactions?

- Methodological Answer : The propargyl group’s linear geometry and phenyl ring’s bulk create steric hindrance, directing nucleophiles (e.g., Grignard reagents) to attack the less hindered α-position of the allylamine. Computational modeling (DFT at B3LYP/6-31G* level) can predict transition states. Validate experimentally via NOESY NMR to confirm spatial proximity of reactive sites .

Q. What strategies resolve contradictions in reported pharmacological activity data across studies?

- Methodological Answer : Discrepancies may arise from isomerization (e.g., cis vs. trans configurations) or impurities.

Isomer Analysis : Use chiral HPLC (Chiralpak AD-H column, hexane/IPA 85:15) to separate enantiomers.

Bioactivity Profiling : Compare IC₅₀ values across standardized assays (e.g., receptor binding assays with HEK293 cells). Normalize data to internal controls (e.g., reference antagonists) .

Q. Which computational methods best predict the compound’s interaction with serotonin receptors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures of 5-HT₃ receptors (PDB ID: 6NP0). Focus on key residues (e.g., Trp183, Glu129) for binding affinity predictions.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bonding networks .

Data Analysis and Experimental Design

Q. How can researchers design dose-response studies to minimize off-target effects?

- Methodological Answer :

- Dose Range : Start with 0.1–100 µM, based on preliminary cytotoxicity assays (MTT or LDH release).

- Selectivity Screening : Test against panels of related receptors (e.g., 5-HT₁A, 5-HT₂B) using radioligand displacement assays. Calculate selectivity ratios (IC₅₀ off-target / IC₅₀ target) to prioritize lead optimization .

Q. What analytical techniques quantify degradation products under accelerated stability conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (254 nm) for 14 days.

- Analysis : Use LC-MS/MS (Q-TOF) in full-scan mode (m/z 50–1000) to identify degradation products (e.g., hydrolyzed propargyl group or oxidized allylic chain). Quantify via external calibration curves .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.